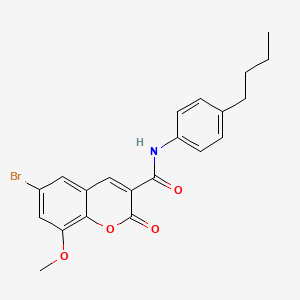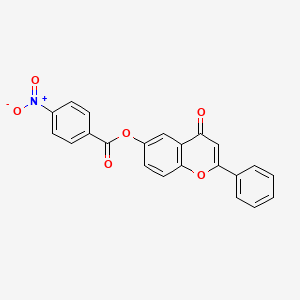![molecular formula C21H24N2O4S B4580687 3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)
3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid
説明
This compound is part of a broader category of chemicals with intricate structures that have been synthesized and studied for their unique chemical and physical properties. Such molecules are of interest for their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of saturated heterocycles containing two condensed heterocyclic rings has been achieved through reactions involving 4-oxopentanoic acid with cyclic amino alcohols (Kivelä et al., 2003). Moreover, cyclopentathiophenacetic acid derivatives have been synthesized from suitable 2- or 3-formylthiophenes, exploring the reactivity of various functional groups within these molecules (Jilale et al., 1993).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to the one can be elucidated using spectroscopic methods, such as NMR, IR, and X-ray crystallography. For example, the structural characteristics of W(CO)5 complexes of certain carboxylic acids have been determined, highlighting the importance of intra- and intermolecular hydrogen bonds (Kowalski et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of compounds can be investigated through various reactions, such as the Beckmann rearrangement or Friedel–Crafts reaction, to yield novel derivatives with potentially useful properties. For instance, the transformation of certain oximino derivatives via the Beckmann rearrangement has been explored (Jilale et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined experimentally. The crystalline state and stability of compounds can be studied through single-crystal X-ray structure analysis, as done for various complexes (Kowalski et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of these compounds under different conditions. Studies have shown how different functional groups in such molecules react under various synthetic conditions to yield a wide array of derivatives with diverse chemical properties (Jilale et al., 1993).
科学的研究の応用
FTIR Spectroelectrochemistry
A study by Kowalski et al. (2009) focuses on the synthesis of W(CO)5 complexes, including those derived from similar acids. These complexes are used for labeling amino acids, demonstrating utility in bioconjugate formation with intense absorption bands, essential for IR-detectable metal–carbonyl tracers. The study highlights the potential of these complexes in bioconjugation and spectroscopy (Kowalski et al., 2009).
Amino Acid Synthesis
Shimohigashi et al. (1976) detail the synthesis of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in certain toxins. The study provides insights into the synthesis and resolution of these amino acids, which are critical for understanding the structure and function of biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976).
Heterocyclic Compound Synthesis
The work by Kivelä et al. (2003) involves the synthesis of saturated heterocycles from 4-oxopentanoic acid with amino alcohols. This research contributes to the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kivelä et al., 2003).
Thienopyrimidine Derivatives
A novel method for preparing thieno[2,3-d]pyrimidine derivatives, which have diverse applications in medicinal chemistry and material science, is described by Santilli, Kim, and Wanser (1971) (Santilli, Kim, & Wanser, 1971).
Tryptophan Derivative Synthesis
Horwell et al. (1994) discuss the synthesis of conformationally constrained tryptophan derivatives, useful in peptide and peptoid conformation studies. This research has implications for the design of peptide-based therapeutics and for understanding protein structure (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
特性
IUPAC Name |
3-methyl-5-[[3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-12-6-8-14(9-7-12)22-20(27)19-15-4-3-5-16(15)28-21(19)23-17(24)10-13(2)11-18(25)26/h6-9,13H,3-5,10-11H2,1-2H3,(H,22,27)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVYFXWXLVRSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-({3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)
![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)
![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)
![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)
![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)